molecular formula C10H16OS B8466773 6-(Thiophen-3-yl)hexan-1-ol CAS No. 88940-95-8

6-(Thiophen-3-yl)hexan-1-ol

Cat. No. B8466773
M. Wt: 184.30 g/mol
InChI Key: DIAJAQCMSQHEBN-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

3-Thiophenehexanol was prepared by reduction of 8.4 g of 6-(3-thiophenyl)-5-hexyn-1-ol, in 100 ml of ethanol over 1.0 g of 10% palladium/carbon at atmospheric pressure. After 8 hours a second catalyst loading was added and the reduction continued over night. The residue obtained after filtration and evaporation of the solvent was evaporatively distilled to give 6.9 g (80%) of 3-thiophenehexanol, bp 135°-147° C./0.2 mm.
Name
6-(3-thiophenyl)-5-hexyn-1-ol
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]#[C:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:2]1>C(O)C.[Pd]>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:2]1

Inputs

Step One
Name
6-(3-thiophenyl)-5-hexyn-1-ol
Quantity
8.4 g
Type
reactant
Smiles
S1C=C(C=C1)C#CCCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 8 hours a second catalyst loading was added
Duration
8 h
WAIT
Type
WAIT
Details
the reduction continued over night
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
after filtration and evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
was evaporatively distilled

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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